molecular formula C30H24N2O3 B442878 10-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B442878
M. Wt: 460.5g/mol
InChI Key: IGBLNRMSAJNGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is a complex organic compound characterized by its unique structure, which includes furan, phenyl, and dibenzo[b,e][1,4]diazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the furan and phenyl intermediates, followed by their integration into the dibenzo[b,e][1,4]diazepine framework. Key steps include:

    Formation of Furan Intermediate: The furan ring is synthesized through cyclization reactions involving furfural or other furan derivatives.

    Phenyl Integration: The phenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Dibenzo[b,e][1,4]diazepine Formation: The core structure is assembled through condensation reactions, often involving amines and aldehydes or ketones.

    Final Coupling: The furan and phenyl intermediates are coupled to the dibenzo[b,e][1,4]diazepine core under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification steps, including crystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperatures and solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Chemistry

In chemistry, 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays, including enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating neurological disorders, inflammation, and certain types of cancer.

Industry

Industrially, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor antagonism, or agonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-ylmethanone apart is its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound with broad applications.

Properties

Molecular Formula

C30H24N2O3

Molecular Weight

460.5g/mol

IUPAC Name

5-benzoyl-6-(furan-2-yl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C30H24N2O3/c33-26-19-22(20-10-3-1-4-11-20)18-24-28(26)29(27-16-9-17-35-27)32(25-15-8-7-14-23(25)31-24)30(34)21-12-5-2-6-13-21/h1-17,22,29,31H,18-19H2

InChI Key

IGBLNRMSAJNGJN-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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